Lauroyl arginine

Food Microbiology Antimicrobial Packaging Dairy Safety

Choose lauroyl arginine for versatility across food safety, cosmetics, and pharmaceutical uses. Its thermal stability at 180°C enables incorporation into extruded antimicrobial films, unlike silver alternatives. The favorable irritation profile supports clean-label preservative systems, replacing parabens and formaldehyde-releasers. Rapid bactericidal kinetics—92.4% ATP depletion in 10 min—and MIC values of 4–32 μg/mL against foodborne pathogens deliver measurable advantages over conventional surfactants while metabolizing into endogenous arginine and lauric acid.

Molecular Formula C18H36N4O3
Molecular Weight 356.5 g/mol
CAS No. 42492-22-8
Cat. No. B1588202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyl arginine
CAS42492-22-8
Molecular FormulaC18H36N4O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m0/s1
InChIKeyXTJKNGLLPGBHHO-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauroyl Arginine (CAS 42492-22-8): A Multi-Functional Amino Acid-Based Surfactant for Research and Industrial Applications


Lauroyl arginine (CAS 42492-22-8), also known as Nα-lauroyl-L-arginine, is a cationic surfactant synthesized from the amino acid L-arginine and lauric acid [1]. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains . Beyond its preservative properties, lauroyl arginine functions as an emulsifying, dispersing, and conditioning agent, making it a versatile ingredient for food preservation, cosmetic formulations, and pharmaceutical research [1]. Its amphiphilic nature, featuring a positively charged arginine head and a hydrophobic lauroyl tail, enables it to disrupt microbial cell membranes while offering favorable biocompatibility and biodegradability profiles compared to conventional quaternary ammonium compounds [2].

Why Lauroyl Arginine (42492-22-8) Cannot Be Readily Substituted by Common Preservatives


While other cationic surfactants and preservatives share some functional overlap with lauroyl arginine, direct substitution often compromises critical performance parameters. The molecule's unique combination of a natural amino acid (arginine) and a medium-chain fatty acid (lauric acid) confers a specific hydrophilic-lipophilic balance (HLB) and charge density that influences its antimicrobial spectrum, solubility, and compatibility with anionic systems [1]. Unlike many synthetic preservatives that have raised concerns regarding safety and environmental persistence, lauroyl arginine is designed to metabolize into endogenous or benign components (arginine and lauric acid), a feature not universal among its in-class competitors [2]. The following evidence highlights specific, quantifiable dimensions where this compound demonstrates a meaningful scientific and procurement advantage over selected alternatives.

Quantitative Differentiation: Where Lauroyl Arginine (42492-22-8) Demonstrates Superiority Over Comparators


Broader Antimicrobial Spectrum vs. Nisin in Food Preservation

In comparative studies, lauroyl arginine ethyl ester (LAE), a closely related analog with a similar mechanism of action to lauroyl arginine, demonstrates a significantly broader spectrum of activity compared to the widely used bacteriocin nisin. While nisin is highly effective against Gram-positive bacteria, its activity against Gram-negative species is negligible. In contrast, LAE exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative foodborne pathogens, as well as yeasts and molds [1]. In a study on cheese preservation, the combination of LAE and nisin (1:3 w/w) resulted in a higher synergistic preservative effect against foodborne pathogens such as *Clostridium sporogenes* and *Escherichia coli* compared to either agent used individually [2]. This synergy indicates LAE's ability to complement nisin's Gram-positive specificity by targeting Gram-negative organisms, a capability not shared by nisin alone.

Food Microbiology Antimicrobial Packaging Dairy Safety

Favorable Ocular Irritation Profile vs. Conventional Cationic Surfactants

A significant liability of many cationic surfactants, such as benzalkonium chloride (BAC) and cetrimide, is their potential to cause ocular irritation and cytotoxicity, limiting their use in ophthalmic preparations or leave-on personal care products. Research on structurally similar arginine-based gemini surfactants (which share the arginine head group with lauroyl arginine) indicates a substantially lower potential for ocular irritation compared to these commercial benchmarks. Studies have demonstrated that the hemolytic activity (a proxy for cytotoxicity and irritation potential) of arginine-based surfactants is significantly lower than that of cetrimide [1]. Specifically, certain arginine derivatives exhibited lower haemolytic activity and were less eye-irritating than cetrimide, a widely used commercial cationic surfactant [2]. This reduced irritation profile is attributed to the natural amino acid head group, which is inherently more biocompatible than the synthetic quaternary ammonium structures of BAC or cetrimide.

Ocular Toxicology Surfactant Safety Personal Care

Thermal Stability Advantage Over Silver in Antimicrobial Packaging

Incorporation of antimicrobial agents into polymer matrices for active food packaging requires compounds that withstand the high temperatures of industrial processing (e.g., extrusion, lamination). A direct comparative study evaluated the antimicrobial activity of low-density polyethylene (LDPE) films containing either silver (IONPURE IPL) or ethyl lauroyl arginate (LAE) after thermal treatment at 180 °C for 6 and 15 minutes. The study found that silver-incorporated LDPE films exhibited no antimicrobial activity against *Escherichia coli* and *Aspergillus flavus*, indicating thermal degradation or inactivation of the silver agent [1]. In contrast, the biofilm containing LAE maintained its antimicrobial activity against *Salmonella enterica* after the same thermal treatment, demonstrating superior heat stability [1]. Additionally, LAE-impregnated polystyrene pads achieved a 99.99% reduction of *Pseudomonas putida* growth [1].

Active Packaging Thermal Stability Polymer Films

Enhanced Solubility and Formulation Versatility vs. Triclosan

Triclosan, a widely used antimicrobial agent, is notorious for its poor aqueous solubility, which complicates its incorporation into many water-based formulations. While not a direct head-to-head, the physicochemical properties of lauroyl arginine and its analogs offer a distinct advantage in this area. Lauroyl arginine is a cationic surfactant with a hydrophilic arginine head, providing substantial water solubility [1]. In contrast, studies on improving triclosan's solubility highlight the significant challenge, requiring solubilizers such as L-arginine or sodium lauryl sulfate to achieve adequate concentrations [2]. The inherent water solubility of lauroyl arginine simplifies formulation processes, eliminates the need for additional solubilizing agents, and allows for the creation of clear, aqueous-based products like toners, mouthwashes, and disinfectant solutions without precipitation or cloudiness. Furthermore, in cosmetic applications, lauroyl arginine has been reported to be as effective as triclosan at the same use levels while demonstrating a favorable safety profile .

Formulation Science Solubility Personal Care

Rapid Bactericidal Kinetics and Stability Under Process-Relevant Conditions

In food processing environments, the speed of microbial inactivation and the robustness of an antimicrobial agent under variable conditions are critical for efficacy and process validation. Lauroyl arginate ethyl ester (LAE) demonstrates a fast bactericidal effect against key foodborne pathogens. Studies show that LAE's antimicrobial activity is independent of inoculum size and remains potent after two heating treatments [1]. Specifically, against *Listeria monocytogenes*, LAE exhibited a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. Treatment with 40 μg/mL of LAE for just 10 minutes caused significant cell morphology shrinkage, a 1.64-fold increase in extracellular nucleic acid, a 15.39-fold increase in extracellular protein, and a 92.40% decrease in intracellular ATP levels, all indicative of rapid and severe membrane damage [2]. This rapid action and stability under process stresses (heat, variable microbial load) are not guaranteed with all antimicrobial agents and represent a key differentiator for ensuring consistent product safety in industrial applications.

Food Processing Bactericidal Kinetics Process Validation

Environmental Safety: Biodegradability Advantage Over Quaternary Ammonium Compounds (QACs)

Conventional quaternary ammonium compounds (QACs), such as benzalkonium chloride (BAC), are highly effective cationic antimicrobials but are often associated with environmental persistence and aquatic toxicity. In contrast, arginine-based surfactants, the class to which lauroyl arginine belongs, are designed with biodegradability as a core feature. Studies show that these amino acid-derived surfactants exhibit considerably lower aquatic toxicity compared to QACs and demonstrate biodegradation rates exceeding 60% under aerobic conditions [1]. The metabolism of lauroyl arginine itself leads to the formation of endogenous or benign components: arginine and lauric acid, which are naturally occurring and easily further metabolized in the environment [2]. This inherent biodegradability and lower ecotoxicity profile are a direct consequence of the natural building blocks (amino acids and fatty acids) used in its synthesis, a structural advantage not shared by synthetic QACs.

Environmental Toxicology Green Chemistry Sustainability

Strategic Applications of Lauroyl Arginine (42492-22-8) in High-Value Research and Industrial Sectors


Development of Next-Generation Active Food Packaging

Lauroyl arginine is exceptionally well-suited for incorporation into biodegradable and synthetic polymer films for active food packaging. Its demonstrated thermal stability at 180°C [1] allows it to survive extrusion and lamination processes that inactivate other antimicrobials like silver. This enables the creation of packaging that actively inhibits spoilage organisms and pathogens on the surface of ready-to-eat meats, cheeses, and fresh produce, directly extending shelf life and improving food safety.

Formulation of High-Tolerance Personal Care and Cosmetic Preservatives

The favorable ocular and dermal irritation profile of arginine-based surfactants, compared to traditional preservatives like parabens and formaldehyde-releasers, makes lauroyl arginine a prime candidate for 'clean label' and sensitive-skin formulations [1]. It can be used as a standalone preservative or as a booster in creams, lotions, and wipes, providing robust antimicrobial protection without the sensitization concerns associated with many synthetic alternatives.

Food Processing Wash and Sanitizer Solutions

In post-harvest processing and meat washing, lauroyl arginine can be deployed as a highly effective, rapid-acting antimicrobial wash. Its broad-spectrum activity against common foodborne pathogens like *Listeria monocytogenes* and *E. coli*, with MIC values as low as 4-32 μg/mL [2], combined with its rapid bactericidal kinetics (e.g., 92.4% ATP depletion in 10 minutes) [3], makes it a powerful tool for reducing microbial loads on food contact surfaces and product surfaces, thereby enhancing overall hygiene in processing facilities.

Antimicrobial Coatings for Medical Devices and High-Touch Surfaces

Given its broad-spectrum antimicrobial activity and low toxicity profile, lauroyl arginine can be formulated into durable coatings for medical devices, wound dressings, or high-touch surfaces in healthcare settings. Its mechanism of membrane disruption [1] is effective against both planktonic bacteria and biofilms, making it a valuable agent for preventing device-associated infections and reducing bioburden on environmental surfaces.

Technical Documentation Hub

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